molecular formula C20H22Br4 B12554701 2,2',6,6'-Tetrabromo-4,4'-di-tert-butyl-1,1'-biphenyl CAS No. 180404-94-8

2,2',6,6'-Tetrabromo-4,4'-di-tert-butyl-1,1'-biphenyl

Cat. No.: B12554701
CAS No.: 180404-94-8
M. Wt: 582.0 g/mol
InChI Key: VDOYAZSQMJGOTK-UHFFFAOYSA-N
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Description

2,2’,6,6’-Tetrabromo-4,4’-di-tert-butyl-1,1’-biphenyl is a specialty chemical compound with the molecular formula C20H22Br4. It is known for its unique structure, which includes four bromine atoms and two tert-butyl groups attached to a biphenyl core. This compound is used in various industrial and research applications due to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,6,6’-Tetrabromo-4,4’-di-tert-butyl-1,1’-biphenyl typically involves the bromination of 4,4’-di-tert-butylbiphenyl. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 2,2’,6,6’ positions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using similar reagents and conditions. The reaction is typically conducted in a solvent such as chloroform or carbon tetrachloride to facilitate the bromination process. The product is then purified through recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2,2’,6,6’-Tetrabromo-4,4’-di-tert-butyl-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield hydroxylated biphenyl derivatives .

Scientific Research Applications

2,2’,6,6’-Tetrabromo-4,4’-di-tert-butyl-1,1’-biphenyl has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: The compound’s brominated structure makes it useful in studying halogenated organic compounds’ biological effects.

    Medicine: Research into its potential medicinal properties, such as anti-inflammatory or anticancer activities, is ongoing.

    Industry: It is used in the production of flame retardants and other specialty chemicals.

Mechanism of Action

The mechanism by which 2,2’,6,6’-Tetrabromo-4,4’-di-tert-butyl-1,1’-biphenyl exerts its effects is primarily through its bromine atoms and tert-butyl groups. These functional groups can interact with various molecular targets, such as enzymes or receptors, altering their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’,6,6’-Tetrabromo-4,4’-di-tert-butyl-1,1’-biphenyl is unique due to its combination of bromine atoms and tert-butyl groups, which confer distinct chemical reactivity and stability. This makes it valuable in various research and industrial applications where specific reactivity patterns are required .

Properties

CAS No.

180404-94-8

Molecular Formula

C20H22Br4

Molecular Weight

582.0 g/mol

IUPAC Name

1,3-dibromo-5-tert-butyl-2-(2,6-dibromo-4-tert-butylphenyl)benzene

InChI

InChI=1S/C20H22Br4/c1-19(2,3)11-7-13(21)17(14(22)8-11)18-15(23)9-12(10-16(18)24)20(4,5)6/h7-10H,1-6H3

InChI Key

VDOYAZSQMJGOTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)Br)C2=C(C=C(C=C2Br)C(C)(C)C)Br)Br

Origin of Product

United States

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